molecular formula C16H12Br2O2 B1595156 1,2-Dibenzoyl-1,2-dibromoethane CAS No. 22867-05-6

1,2-Dibenzoyl-1,2-dibromoethane

Cat. No.: B1595156
CAS No.: 22867-05-6
M. Wt: 396.07 g/mol
InChI Key: BTCCTQSIHBZYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibenzoyl-1,2-dibromoethane is an organic compound characterized by the presence of two benzoyl groups and two bromine atoms attached to an ethane backbone. This compound is notable for its unique chemical properties and diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1,2-dibromoethane can be synthesized through the bromination of 1,2-dibenzoyl-ethane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibenzoyl-1,2-dibromoethane undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form benzoyl bromide derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1,2-dibenzoyl-ethane.

  • Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Benzoyl bromide derivatives.

  • Reduction Products: 1,2-Dibenzoyl-ethane.

  • Substitution Products: Derivatives with hydroxyl, amino, or other functional groups.

Scientific Research Applications

1,2-Dibenzoyl-1,2-dibromoethane is utilized in various scientific research fields, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms.

  • Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

  • Industry: The compound is employed in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Dibenzoyl-1,2-dibromoethane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2-Dibenzoyl-1,2-dibromoethane is compared with other similar compounds to highlight its uniqueness:

  • 1,2-Dibromoethane: Similar structure but lacks the benzoyl groups.

  • 1,2-Dibenzoyl-ethane: Similar but without bromine atoms.

  • 1,2-Dibromopropane: Similar but with a longer carbon chain.

These compounds share some structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.

Properties

IUPAC Name

2,3-dibromo-1,4-diphenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCCTQSIHBZYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945551
Record name 2,3-Dibromo-1,4-diphenylbutane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22867-05-6
Record name NSC105646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-1,4-diphenylbutane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibenzoyl-1,2-dibromoethane
Reactant of Route 2
1,2-Dibenzoyl-1,2-dibromoethane
Reactant of Route 3
Reactant of Route 3
1,2-Dibenzoyl-1,2-dibromoethane
Reactant of Route 4
Reactant of Route 4
1,2-Dibenzoyl-1,2-dibromoethane
Reactant of Route 5
1,2-Dibenzoyl-1,2-dibromoethane
Reactant of Route 6
Reactant of Route 6
1,2-Dibenzoyl-1,2-dibromoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.